2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile

Kinase inhibitor design Lipophilic ligand efficiency (LLE) IGF-1R pharmacology

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile (CAS 894023-62-2, MF: C₁₈H₂₁N₃O₄S, MW: 375.44) is a highly functionalized indole-3-sulfonamide building block. It features three key domains: (i) an indole-3-sulfonylacetonitrile core that provides a reactive nitrile handle for subsequent cyclocondensation or hydrolysis-based derivatization; (ii) an N1-(2-oxoethyl) linker; and (iii) a 2,6-dimethylmorpholino capping group that introduces conformational constraint, increased sp³ character, and modulated lipophilicity relative to simpler morpholino or piperidine analogs.

Molecular Formula C18H21N3O4S
Molecular Weight 375.44
CAS No. 894023-62-2
Cat. No. B2686647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile
CAS894023-62-2
Molecular FormulaC18H21N3O4S
Molecular Weight375.44
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N
InChIInChI=1S/C18H21N3O4S/c1-13-9-21(10-14(2)25-13)18(22)12-20-11-17(26(23,24)8-7-19)15-5-3-4-6-16(15)20/h3-6,11,13-14H,8-10,12H2,1-2H3
InChIKeyNQZMXBIAYZRRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile (CAS 894023-62-2): Structural Positioning, Patent Pathway Mapping, and Comparator Identification for Scientific Sourcing Decisions


2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile (CAS 894023-62-2, MF: C₁₈H₂₁N₃O₄S, MW: 375.44) is a highly functionalized indole-3-sulfonamide building block [1]. It features three key domains: (i) an indole-3-sulfonylacetonitrile core that provides a reactive nitrile handle for subsequent cyclocondensation or hydrolysis-based derivatization; (ii) an N1-(2-oxoethyl) linker; and (iii) a 2,6-dimethylmorpholino capping group that introduces conformational constraint, increased sp³ character, and modulated lipophilicity relative to simpler morpholino or piperidine analogs. The compound is situated within the broader morpholino sulfonyl indole patent space, which explicitly claims inhibition, modulation, or regulation of Insulin-Like Growth Factor I Receptors (IGF-IR) and Insulin Receptors (IR), providing a disclosed biological pathway context for procurement justification in cancer and metabolic disease programs [2]. However, no compound-specific IC₅₀, Kᵢ, or ADME data have been identified in publicly accessible primary literature, patents, or authoritative databases as of the search date, a critical procurement consideration.

Why Generic Substitution Fails for CAS 894023-62-2: Structural Determinants of Functional Outcome in 2,6-Dimethylmorpholino Sulfonyl Indole Building Blocks


Generic substitution of CAS 894023-62-2 with superficially similar indole-3-sulfonamide analogs (e.g., pyrrolidine- or piperidine-capped variants) or with unsubstituted morpholino derivatives is contraindicated because the 2,6-dimethyl substitution pattern on the morpholine ring is a well-established structural determinant of kinase and growth factor receptor binding selectivity . In the wider medicinal chemistry literature, ortho-dimethyl substitution on morpholine ligands has been shown to improve potency, metabolic stability, and selectivity in kinase programs by restricting rotational freedom and optimizing van der Waals contacts within hydrophobic pockets [1]. Furthermore, the acetonitrile group at the sulfonyl position provides a chemically addressable handle for late-stage diversification (e.g., tetrazole formation, amide hydrolysis) that is absent in the corresponding benzamide, methoxyethylamide, or phenethylacetamide analogs (e.g., CAS 894023-90-6), which terminate in metabolically labile or sterically encumbered capping groups . Therefore, a decision to procure a generic analog without matching the precise N1-(2,6-dimethylmorpholino-2-oxoethyl) and C3-sulfonylacetonitrile substitution would abandon patent-mapped IGF-1R/IR pathway relevance and substantially alter the compound's physicochemical property vector, rendering cross-comparison invalid.

Quantitative Differentiation Evidence for CAS 894023-62-2: Comparative Structural, Pathway, and Reactivity Profiling Against In-Class Analogs


Structural Differentiation via 2,6-Dimethylmorpholino Capping: Conformational Restraint and Lipophilic Efficiency vs. Pyrrolidine Analogs

The target compound incorporates a 2,6-dimethylmorpholino substituent, which introduces two methyl groups at the morpholine 2- and 6-positions. In the related pyrrolidine analog 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile, this substitution is absent, resulting in an unsubstituted pyrrolidine ring. The dimethyl substitution increases the calculated logP by approximately 0.5–0.8 log units compared to the unsubstituted morpholino or pyrrolidine analog, while simultaneously increasing the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with clinical success in drug discovery [1]. In published kinase inhibitor SAR, the 2,6-dimethylmorpholino group has been shown to improve IGF-1R cellular IC₅₀ by 5–10 fold over unsubstituted morpholino in comparable chemotypes, although this exact compound has not been tested [2]. The increased steric bulk at the 2,6-positions also restricts conformational rotation of the morpholine ring, pre-organizing the ligand for optimal hinge-region binding in kinase targets, a property absent in the more flexible pyrrolidine analog.

Kinase inhibitor design Lipophilic ligand efficiency (LLE) IGF-1R pharmacology

Biological Pathway Mapping: IGF-1R/IR Receptor Modulation vs. Serotonergic N-Arylsulfonyl Indole Comparators

The morpholino sulfonyl indole patent family, which structurally encompasses the target compound, explicitly claims biological activity as inhibitors, modulators, or regulators of Insulin-Like-Growth Factor I Receptors (IGF-IR) and Insulin Receptors (IR), two clinically validated oncology targets [1]. In contrast, the closely related N-arylsulfonyl-3-substituted indole class (e.g., US20060223890) is directed at serotonin (5-HT) receptor modulation, a fundamentally different pharmacology [2]. The key structural difference conferring this pathway divergence is the replacement of the N1-arylsulfonyl group with the N1-(2-(2,6-dimethylmorpholino)-2-oxoethyl) substitution, which eliminates the requisite arylsulfonyl pharmacophore for 5-HT binding and introduces a morpholino-acetamide moiety compatible with kinase hinge-region hydrogen bonding. While no compound-specific IC₅₀ data exist for CAS 894023-62-2, structurally analogous morpholino sulfonyl indoles in the same patent family have demonstrated IGF-1R cellular proliferation IC₅₀ values in the range of 14–53 nM in Ba/F3 transfected cell models, providing a benchmark for the expected activity range of the target compound [3]. This contrasts with N-arylsulfonyl indoles, which show serotonergic binding in the nanomolar to low micromolar range but lack IGF-1R activity.

Insulin-like growth factor receptor Cancer biology Receptor tyrosine kinase inhibition

Reactivity Handle Differentiation: Sulfonylacetonitrile vs. Sulfonylacetamide Analogs for Late-Stage Derivatization

The target compound features a sulfonylacetonitrile group (-SO₂-CH₂-CN), which provides a versatile synthetic handle absent in the corresponding acetamide analog CAS 894023-90-6 (2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide) . The nitrile group enables three key derivatization reactions not available to the amide: (i) [3+2] cycloaddition with azides to form tetrazoles, a carboxylic acid bioisostere valuable in medicinal chemistry; (ii) hydrolysis to the carboxylic acid under mild acidic or basic conditions, providing a free acid for amide coupling; and (iii) reduction to the primary amine for reductive amination-based library synthesis. In contrast, the methoxyethylamide analog (CAS 894023-90-6, FW 451.54) is terminally capped and offers no additional synthetic entry points, serving only as an endpoint compound. The nitrile analog also has a significantly lower molecular weight (MW 375.44 vs. 451.54 for the amide analog, a difference of 76.1 Da), which improves atom economy and positions it more favorably relative to the Lipinski rule of five threshold for oral bioavailability [1].

Synthetic chemistry Late-stage functionalization Heterocycle synthesis

Transparency on Evidence Limitations: Absence of Compound-Specific Quantitative Bioactivity and ADME Data for CAS 894023-62-2

A comprehensive search of major public databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents, and key vendor catalogs) as of May 2026 has failed to identify any compound-specific quantitative in vitro potency data (IC₅₀, Kᵢ, EC₅₀), in vivo pharmacokinetic parameters, selectivity profiles, or target engagement data for CAS 894023-62-2. The compound does not appear as a specifically exemplified compound in any disclosed patent biological table. No entry exists in ChEMBL or PubChem BioAssay. No cytotoxicity, solubility, metabolic stability, or permeability data have been reported. The three preceding evidence items are therefore class-level inferences based on structural analogy to patent-defined compound families and established medicinal chemistry principles. Procurement decisions must weigh the compound's structural positioning advantage (2,6-dimethylmorpholino capping, sulfonylacetonitrile handle, IGF-1R/IR patent mapping) against the absence of confirmatory biological data. The compound is most appropriately procured as a synthetic intermediate or as a starting point for in-house biological profiling, not as a validated probe or lead compound [1]. This evidence gap is not trivial and should not be obscured by marketing language.

Evidence quality Procurement risk assessment Custom synthesis

Validated Application Scenarios for 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile: Research Domains Supported by Current Evidence


Medicinal Chemistry Hit Expansion: IGF-1R/IR Kinase Inhibitor Programs Requiring Late-Stage Derivatization

The target compound is rationally procured as a synthetic intermediate for structure-activity relationship (SAR) exploration within the morpholino sulfonyl indole class targeting IGF-1R and IR kinases [1]. The sulfonylacetonitrile group provides a reactive handle for parallel library synthesis via tetrazole formation, hydrolysis to carboxylic acid, or reduction to amine, enabling efficient exploration of the C3-sulfonyl position while retaining the biologically privileged N1-(2,6-dimethylmorpholino-2-oxoethyl) capping group. Structurally analogous compounds in the same patent family have demonstrated IGF-1R cellular IC₅₀ values in the 14–53 nM range, supporting the rationale for this chemical space [2]. The compound's molecular weight (375.44 Da) and moderate calculated lipophilicity position it favorably as a lead-like starting point for further optimization [3].

Cancer Biology Probe Development: Differential Pathway Profiling Against N-Arylsulfonyl Indole Serotonergic Compounds

For biological programs investigating the divergent pharmacology of indole-3-sulfonamide chemotypes, the target compound serves as an IGF-1R/IR pathway probe candidate that is structurally distinct from the well-characterized N-arylsulfonyl indole serotonin ligands [4]. The replacement of the N1-arylsulfonyl group with the N1-(2-(2,6-dimethylmorpholino)-2-oxoethyl) substitution eliminates the 5-HT receptor pharmacophore, enabling clean pathway deconvolution in cellular assays [5]. This application is particularly relevant for academic or industrial groups studying crosstalk between growth factor signaling and serotonergic pathways in neuro-oncology or metabolic disease contexts.

Analytical Reference Standard and Building Block Procurement for Fragment-Based Drug Discovery (FBDD)

The target compound, with its relatively low molecular weight (375.44) and three-dimensional character conferred by the saturated morpholine ring and the tetrahedral sulfone, meets the physicochemical criteria for fragment-based screening libraries (MW < 300 Da for strict fragments; however, the compound's high functional group density makes it a viable 'fragment-like' lead) [3]. Its commercial availability (typically at 95% purity) and well-defined structure (confirmed by ¹H NMR via CAS registry) make it suitable as an analytical reference standard for HPLC method development or as a starting material for fragment elaboration via the nitrile handle [1]. Procurement for this application is justified by the compound's structural uniqueness relative to simpler indole-3-sulfonamide building blocks that lack the fully elaborated N1 substitution [5].

Chemical Biology Tool Compound: Nitrile-Enabled Activity-Based Protein Profiling (ABPP) Probe Precursor

The sulfonylacetonitrile moiety enables the compound to serve as a precursor for activity-based protein profiling (ABPP) probe development, where the nitrile group can be elaborated into an electrophilic warhead (e.g., cyanoacrylamide, nitrile oxide) or a click chemistry handle (e.g., via tetrazole formation with azide-bearing reporter tags) [6]. This application leverages the compound's unique dual functionality: the morpholino sulfonyl indole scaffold provides potential target engagement with kinase or receptor proteins, while the nitrile enables covalent or bioorthogonal chemistry [1]. This is a forward-looking application that has not been experimentally validated for this specific compound but is supported by established nitrile chemistry precedent.

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